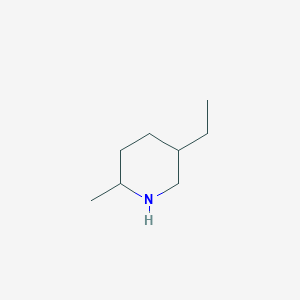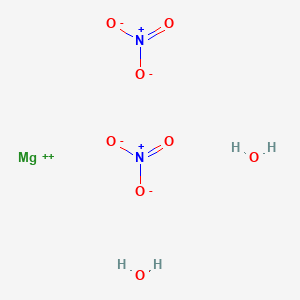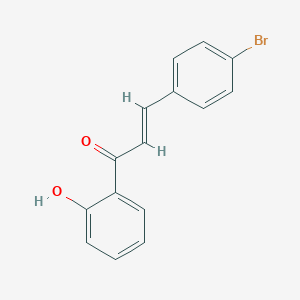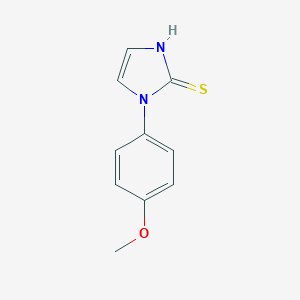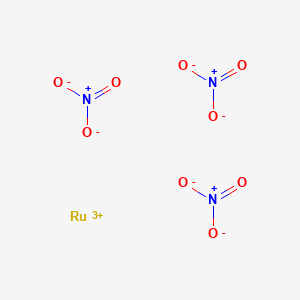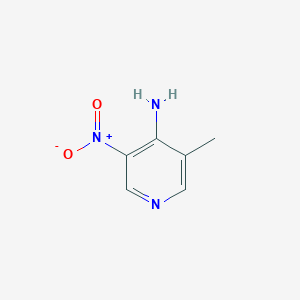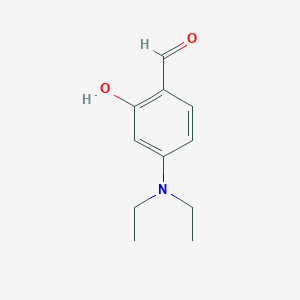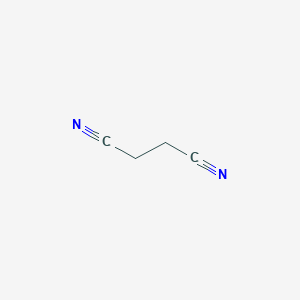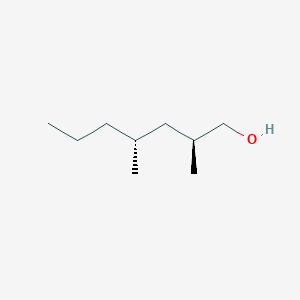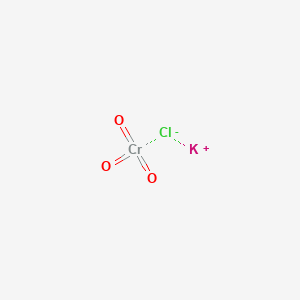
Potassium chlorotrioxochromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium chlorotrioxochromate is an inorganic compound with the chemical formula KCrO₃Cl. It is also known as potassium chlorochromate. This compound is a water-soluble orange-red crystal or crystalline powder. It is primarily used as an oxidizing agent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium chlorotrioxochromate is typically synthesized by reacting potassium dichromate with hydrochloric acid. The reaction proceeds as follows:
2K2Cr2O7+6HCl→2KCrO3Cl+3Cl2+3H2O
In this reaction, potassium dichromate reacts with hydrochloric acid to produce this compound, chlorine gas, and water. The reaction is usually carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reactants and products due to the toxic nature of the compound and the release of chlorine gas.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium chlorotrioxochromate primarily undergoes oxidation reactions. It is a strong oxidizing agent and is used to oxidize various organic and inorganic compounds.
Common Reagents and Conditions
Oxidation of Alcohols: this compound is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an acidic medium.
Oxidation of Aldehydes: It can further oxidize aldehydes to carboxylic acids under controlled conditions.
Major Products Formed
From Alcohols: Aldehydes and ketones
From Aldehydes: Carboxylic acids
Applications De Recherche Scientifique
Potassium chlorotrioxochromate has several applications in scientific research:
Chemistry: It is widely used as an oxidizing agent in organic synthesis. It helps in the preparation of various carbonyl compounds from alcohols and aldehydes.
Biology: It is used in biochemical studies to understand oxidation processes and the role of oxidizing agents in biological systems.
Medicine: Research involving this compound focuses on its potential use in drug synthesis and the development of new therapeutic agents.
Industry: It is used in the manufacturing of fine chemicals and in processes requiring strong oxidizing agents.
Mécanisme D'action
The mechanism by which potassium chlorotrioxochromate exerts its effects involves the transfer of oxygen atoms to the substrate being oxidized. The chromium in the compound undergoes a change in oxidation state, facilitating the oxidation of the substrate. The molecular targets include various functional groups in organic molecules, such as hydroxyl groups in alcohols and aldehyde groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Potassium permanganate (KMnO₄)
- Chromium trioxide (CrO₃)
Uniqueness
Potassium chlorotrioxochromate is unique due to its specific oxidation properties and the nature of the products formed. Unlike potassium dichromate and potassium permanganate, which are also strong oxidizing agents, this compound is particularly effective in oxidizing alcohols to aldehydes and ketones without over-oxidizing them to carboxylic acids. This selective oxidation makes it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
16037-50-6 |
|---|---|
Formule moléculaire |
ClCrKO3 |
Poids moléculaire |
174.54 g/mol |
Nom IUPAC |
potassium;trioxochromium;chloride |
InChI |
InChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1 |
Clé InChI |
PEBPTQFCMJWPGZ-UHFFFAOYSA-M |
SMILES |
O=[Cr](=O)=O.[Cl-].[K+] |
SMILES isomérique |
O=[Cr](=O)=O.[Cl-].[K+] |
SMILES canonique |
O=[Cr](=O)=O.[Cl-].[K+] |
Key on ui other cas no. |
16037-50-6 |
Pictogrammes |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
chlorotrioxochromic acid potassium chlorochromate potassium chlorotrioxochromate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine](/img/structure/B92999.png)
